molecular formula C13H20N4O B6805719 N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide

N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide

Cat. No.: B6805719
M. Wt: 248.32 g/mol
InChI Key: IGVYSSQJDHCLQY-UHFFFAOYSA-N
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Description

N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an azetidine ring, and a cyclopropane carboxamide moiety

Properties

IUPAC Name

N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O/c1-9-5-12(16(2)15-9)8-17-6-11(7-17)14-13(18)10-3-4-10/h5,10-11H,3-4,6-8H2,1-2H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVYSSQJDHCLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)CN2CC(C2)NC(=O)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 2,5-dimethylpyrazole derivative. This can be achieved through the alkylation of pyrazole with appropriate alkyl halides under basic conditions . The azetidine ring can be introduced via cyclization reactions involving suitable precursors such as β-amino alcohols . The final step involves the coupling of the azetidine derivative with cyclopropanecarboxylic acid or its derivatives under amide bond-forming conditions, often using coupling reagents like EDCI or DCC .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The pyrazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The azetidine ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.

    Substitution: The cyclopropane carboxamide moiety can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted cyclopropane carboxamide derivatives.

Mechanism of Action

The mechanism of action of N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The azetidine ring can enhance the compound’s binding affinity and specificity, while the cyclopropane carboxamide moiety can influence the compound’s stability and solubility .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylpyrazole: Shares the pyrazole ring structure but lacks the azetidine and cyclopropane carboxamide moieties.

    Azetidine-3-carboxamide: Contains the azetidine ring and carboxamide group but lacks the pyrazole ring.

    Cyclopropanecarboxamide: Features the cyclopropane carboxamide moiety but lacks the pyrazole and azetidine rings.

Uniqueness

N-[1-[(2,5-dimethylpyrazol-3-yl)methyl]azetidin-3-yl]cyclopropanecarboxamide is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties

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